1-Methoxyhexa-2,4-diene
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Overview
Description
1-Methoxyhexa-2,4-diene is an organic compound characterized by its conjugated diene structure, where two double bonds are separated by a single methoxy-substituted carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyhexa-2,4-diene can be synthesized through several methods:
Dehydration of Alcohols: This method involves the removal of water from diols (dihydroxy alkanes) to form the diene structure.
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from dihaloalkanes.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyhexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Oxidizing Agents: Specific oxidizing agents can be used to study the oxidation reactions of this compound.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the major products can vary between 1,2- and 1,4-addition products.
Scientific Research Applications
1-Methoxyhexa-2,4-diene has several applications in scientific research:
Biology and Medicine:
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxyhexa-2,4-diene involves its reactivity as a conjugated diene:
Electrophilic Addition: The compound forms resonance-stabilized carbocations during electrophilic addition reactions, leading to the formation of 1,2- and 1,4-addition products.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
1-Methoxyhexa-2,4-diene can be compared with other conjugated dienes:
Properties
IUPAC Name |
1-methoxyhexa-2,4-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPZRNATTZJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705884 |
Source
|
Record name | 1-Methoxyhexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93923-35-4 |
Source
|
Record name | 1-Methoxyhexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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